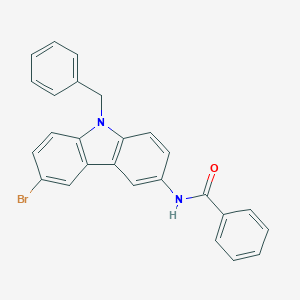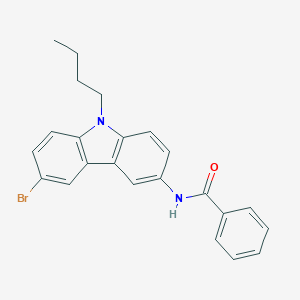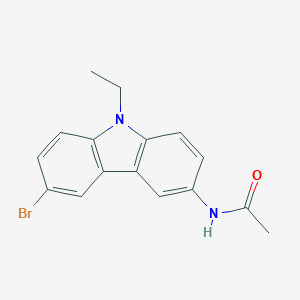![molecular formula C16H22N2O2S B279050 2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of imidazole and is commonly known as TMSI. It is a white solid with a molecular weight of 357.49 g/mol and a melting point of 129-131 °C.
作用机制
The mechanism of action of TMSI is based on its ability to act as a sulfonating agent. It reacts with various functional groups, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonyl ethers, respectively. This mechanism has been widely used in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
TMSI has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, TMSI has been shown to have antitumor and antimicrobial activities. However, further studies are needed to fully understand the biochemical and physiological effects of TMSI.
实验室实验的优点和局限性
TMSI has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it a reliable reagent for organic synthesis. Additionally, TMSI is relatively easy to handle and store. However, one of the limitations of TMSI is its strong sulfonating ability, which can lead to unwanted side reactions. Therefore, it is important to carefully control the reaction conditions when using TMSI.
未来方向
There are several future directions for the study of TMSI. One potential direction is the development of new synthetic routes for TMSI that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMSI. Furthermore, the potential applications of TMSI in the field of drug discovery and development should be explored. Overall, TMSI is a promising compound with significant potential for various scientific research applications.
合成方法
The synthesis of TMSI involves the reaction of 2-isopropylimidazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TMSI as a white solid in high purity.
科学研究应用
TMSI has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of TMSI is in the field of organic synthesis. It is commonly used as a reagent for the synthesis of various organic compounds, including sulfonamides, imidazoles, and other heterocyclic compounds.
属性
分子式 |
C16H22N2O2S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-propan-2-yl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C16H22N2O2S/c1-10(2)16-17-7-8-18(16)21(19,20)15-13(5)11(3)9-12(4)14(15)6/h7-10H,1-6H3 |
InChI 键 |
RATDJECORNFXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)




![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)